molecular formula C17H20N2O2 B3174384 N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide CAS No. 953728-62-6

N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B3174384
CAS No.: 953728-62-6
M. Wt: 284.35 g/mol
InChI Key: VWWFBLVDWOBLOJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.36 g/mol . This acetamide derivative is classified as an irritant and may cause serious eye irritation and allergic skin reactions . As a specialized organic compound, it serves as a valuable synthetic intermediate in research and development. Its structure, featuring both an aminophenyl and an isopropylphenoxy group, makes it a molecule of interest in the field of medicinal chemistry for the design and synthesis of novel biologically active compounds . Phenoxy acetamide derivatives, in general, have been investigated for a range of pharmacological activities in research settings, which can make this compound a key building block in drug discovery projects . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWFBLVDWOBLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of N 4 Aminophenyl 2 4 Isopropylphenoxy Acetamide

Density Functional Theory (DFT) Studies

No published DFT studies were found for N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide. This includes a lack of specific data for its electronic structure, frontier molecular orbitals, or theoretical reactivity predictions.

Electronic Structure Analysis

Information regarding the optimized molecular geometry, charge distribution, and molecular electrostatic potential (MEP) for this specific compound is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap for this compound. Such data is essential for understanding the molecule's kinetic stability and charge transfer properties. researchgate.net

Theoretical Reactivity and Stability Predictions

Without FMO data, global reactivity descriptors such as electronegativity, chemical hardness, and softness for this compound cannot be calculated or reported.

Molecular Docking Simulations for Ligand-Target Interactions

No in silico molecular docking studies have been published that specifically investigate the interactions of this compound with biological targets.

Identification of Potential Molecular Targets via In Silico Screening

A search for virtual screening studies including this compound did not yield any results. Therefore, a list of its potential molecular targets based on computational screening cannot be provided.

Binding Affinity Prediction and Interaction Analysis with Receptors (e.g., VEGFr, COX-1/2)

There is no published data detailing the binding affinity (e.g., docking score in kcal/mol) or the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of this compound with receptors such as Vascular Endothelial Growth Factor Receptor (VEGFr) or Cyclooxygenase enzymes (COX-1/2). While docking studies have been performed on other acetamide (B32628) derivatives against these targets, this specific compound has not been included in the available research. nih.gov

Hydrogen Bonding and Other Non-Covalent Interactions

The stability and supramolecular architecture of crystalline this compound are significantly influenced by a network of hydrogen bonds and other non-covalent interactions. In related acetamide crystal structures, intermolecular hydrogen bonds are primary contributors to the formation of a stable, three-dimensional network. Classical hydrogen bonds, such as N—H⋯O and N—H⋯N, are commonly observed, where the amine and amide groups act as hydrogen bond donors and the carbonyl oxygen serves as a primary acceptor. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions at an atomic level. mdpi.comsciepub.com

In the context of medicinal chemistry, MD simulations are frequently employed to investigate the stability of a ligand, such as this compound, when bound to a biological target like an enzyme or receptor. researchgate.net By simulating the ligand-receptor complex over nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. mdpi.com

These simulations also reveal the conformational dynamics of the ligand within the active site. The molecule is not static; its rotatable bonds allow it to adopt various conformations. MD traces how the ligand's shape adapts to the receptor's binding pocket and which specific interactions, like hydrogen bonds or hydrophobic contacts, are maintained, broken, or newly formed over time. ox.ac.uk This dynamic information is crucial for understanding the determinants of binding affinity and for the rational design of more potent analogs.

MD simulations are typically performed in an explicit solvent environment, most commonly water, to mimic physiological conditions. mdpi.com The solvent plays a critical role in mediating ligand-receptor interactions. Water molecules can form hydrogen bonds with both the ligand and the receptor, sometimes acting as a bridge between them. Conversely, the hydrophobic effect, driven by the displacement of ordered water molecules from nonpolar surfaces, is a major contributor to the binding energy. Simulations allow for the detailed analysis of water's behavior in and around the binding site, identifying key water molecules that may be crucial for stabilizing the complex or that could be displaced to improve ligand affinity.

Quantum Chemical Topology and Intermolecular Interaction Analysis

To quantitatively and qualitatively analyze the interactions governing the crystal structure, several quantum chemical topology methods are employed. These techniques provide a detailed picture of the forces between molecules within the crystal lattice.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the surface is colored according to intermolecular contact distances. A map of the normalized contact distance (dnorm) highlights regions of significant intermolecular contacts; strong hydrogen bonds typically appear as distinct red spots on the surface. researchgate.net

Below is a representative data table showing the percentage contributions of the most significant intermolecular contacts for a related N-phenylacetamide compound, derived from its Hirshfeld surface analysis.

Intermolecular Contact TypePercentage Contribution (%)Description
H···H47.1%Represents contacts between hydrogen atoms, indicating the importance of van der Waals forces.
C···H / H···C20.9%Corresponds to interactions between carbon and hydrogen atoms, including weak C-H···π interactions.
O···H / H···O15.3%Primarily represents N-H···O and C-H···O hydrogen bonds, appearing as sharp spikes on the fingerprint plot.
N···H / H···N11.4%Indicates contacts involving nitrogen atoms, often related to N-H···N or N-H···O hydrogen bonds.

This data is illustrative and based on a representative N-phenylacetamide structure to demonstrate the typical distribution of intermolecular contacts. researchgate.net

Energy framework analysis provides a quantitative insight into the energetic topology of a crystal structure. mdpi.com Using quantum mechanical calculations (often at a density functional theory level), the interaction energies between a central molecule and its nearest neighbors are computed. mdpi.com These energies are broken down into electrostatic, dispersion, polarization, and repulsion components to understand the nature of the forces stabilizing the crystal packing. mdpi.com

The following table presents an example of calculated interaction energies between molecular pairs in a related crystal structure, illustrating the contributions of different energy components.

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic-89.1
Dispersion-194.4
Repulsion123.8
Polarization-31.9
Total Energy -186.4

This data is illustrative and based on a representative molecular crystal to demonstrate the typical energy components in an energy framework analysis. mdpi.com

Structure Activity Relationship Sar Studies of N 4 Aminophenyl 2 4 Isopropylphenoxy Acetamide and Its Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The biological profile of N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is significantly influenced by the arrangement of its functional groups and the presence of various substituents. Both the position of the amino group on the phenyl ring and modifications to the isopropylphenoxy moiety can lead to substantial changes in activity.

Impact of Amino Group Position on Pharmacological Profile

The location of the amino group on the N-phenyl ring—whether it is in the ortho, meta, or para position—is a critical determinant of the molecule's interaction with its biological target. The electronic and steric properties associated with each position can alter the compound's binding affinity and efficacy.

Generally, substituents on a benzene ring direct the addition of new groups to specific positions. Amino groups are known as activating groups and typically direct incoming groups to the ortho and para positions. masterorganicchemistry.comnih.gov This is due to the electron-donating nature of the amino group, which increases the electron density at these positions, making them more favorable for interaction with biological receptors.

Table 1: Hypothetical Impact of Amino Group Position on Activity

Position of Amino GroupExpected Electronic EffectPotential Impact on Biological Activity
orthoStrong electron-donating, potential for intramolecular hydrogen bonding.May increase or decrease activity depending on the specific target interaction; potential for steric hindrance.
metaWeaker electron-donating effect compared to ortho and para.Likely to have a different and potentially lower activity profile compared to the ortho and para isomers.
paraStrong electron-donating effect, sterically accessible.Often associated with favorable interactions in receptor binding sites.

Influence of Isopropylphenoxy Moiety Modifications

For instance, replacing the isopropyl group with other alkyl groups of varying sizes could impact how the molecule fits into a hydrophobic pocket within its target receptor. Similarly, substituting it with electron-withdrawing or electron-donating groups would alter the electronic properties of the phenoxy ring, which could affect binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Selection and Calculation

In developing a QSAR model for this compound and its analogs, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and properties. Common descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a key descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms within the molecule.

Model Development and Validation for Predicted Activities

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose.

The resulting QSAR model can be represented by an equation that predicts the biological activity based on the values of the selected descriptors. For a model to be reliable, it must be rigorously validated. This involves assessing its statistical significance and its ability to accurately predict the activity of compounds not used in the model's development. A good QSAR model will have a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), indicating a strong relationship between the descriptors and the activity and good predictive power.

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the preferred three-dimensional shape, or conformation, of this compound is essential for understanding how it interacts with its biological target.

The "bioactive conformation" is the specific 3D structure that the molecule adopts when it binds to its receptor to elicit a biological response. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to determine the stable conformations of the molecule. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental insights into the molecule's conformation in solution. nih.gov

Understanding the bioactive conformation allows for the rational design of new derivatives with improved activity. By designing molecules that are pre-organized in the bioactive conformation, the entropic penalty of binding can be reduced, leading to higher affinity and potency.

Scaffold Hopping and Isosteric Replacements for Activity Modulation

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different scaffold while retaining similar biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered side-effect profiles. Isosteric replacement, a more subtle modification, involves substituting a functional group with another that has similar steric and electronic properties. Both techniques are pivotal in fine-tuning the structure-activity relationship (SAR) of a compound series.

Isosteric Replacement of the Amide Linker

The amide bond in the this compound scaffold is a key structural feature, often involved in crucial hydrogen bonding interactions with biological targets. However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. To address this, researchers have explored the replacement of the amide linker with various bioisosteres. For instance, in a series of related acetamide (B32628) derivatives, the amide group was replaced with a 1,2,4-oxadiazole ring. This modification was investigated for its potential to create multifunctional agents for the treatment of Alzheimer's disease. The resulting compounds, such as the (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives, demonstrated notable biological activities, including inhibition of butyrylcholinesterase (BuChE) and neuroinflammation. nih.gov

One of the lead compounds from this study, f9 , exhibited significant BuChE inhibitory activity with an IC50 value of 1.28 µM. nih.gov This highlights the successful application of isosteric replacement of the amide bond to not only maintain but also modulate the biological activity of the parent scaffold.

CompoundModificationTargetActivity (IC50)
f9Amide replaced with 1,2,4-oxadiazoleButyrylcholinesterase (BuChE)1.28 ± 0.18 µM

Scaffold Hopping of the N-Phenyl Ring

The N-(4-aminophenyl) moiety is another critical component of the parent structure, often contributing to target binding through various interactions. Scaffold hopping strategies have been employed to replace this phenyl ring with other aromatic or heteroaromatic systems to explore new chemical space and improve pharmacological properties. In a study focused on developing novel inhibitors of DNA methylation, analogues of SGI-1027, which share a similar N-phenylbenzamide core, were synthesized. nih.gov The research involved modifications where the central amide bond was inverted and various substituents were introduced on the terminal aromatic rings.

For example, compounds with a quinoline moiety attached to the benzamide core were evaluated for their inhibitory activity against DNA methyltransferases (DNMTs). nih.gov This work demonstrated that the orientation of the central amide bond had a minimal impact on the biological activity, while the nature of the aromatic substituents was crucial. nih.gov

Modifications of the Phenoxy Group

Furthermore, a study on 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists explored the structure-activity relationships by modifying the C-region, which is analogous to the phenoxy portion of our lead compound. researchgate.net This research indicated that the nature and substitution pattern of this aromatic ring system are critical for potent antagonist activity. researchgate.net

Elucidation of Specific Receptor Binding Modes

There is currently no publicly available scientific literature detailing the specific receptor binding modes of this compound. Research studies elucidating its interactions with specific biological receptors, including the identification of binding sites, affinity, and the nature of the chemical bonds formed, have not been reported.

Enzymatic Inhibition Studies (In Silico and Theoretical Aspects)

In silico and theoretical studies focused on the enzymatic inhibition potential of this compound are not present in the available scientific literature. Consequently, there is no data on its predicted binding affinities, interaction profiles with enzyme active sites, or its potential as an inhibitor for any specific enzyme.

Allosteric Modulation Potentials

There are no published studies investigating the potential of this compound to act as an allosteric modulator. Research into its ability to bind to allosteric sites on receptors or enzymes and modulate the activity of endogenous ligands or substrates has not been documented.

Ligand-Induced Conformational Changes in Target Proteins

Due to the lack of identified specific protein targets and binding studies for this compound, there is no information available regarding any ligand-induced conformational changes in target proteins.

Conclusion

N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is a chemical entity that embodies a rational approach to drug design, combining the aryloxyacetamide and aminophenyl scaffolds. While direct experimental data on this specific molecule is scarce, a thorough analysis of its constituent parts allows for a well-founded understanding of its chemical properties and a strong hypothesis regarding its potential biological activities. Its synthesis is feasible through established chemical methods, and its structure suggests potential applications in oncology, inflammation, and infectious diseases. Further empirical research is necessary to fully uncover the therapeutic and scientific value of this promising compound.

Crystallographic Analysis and Solid State Characteristics of N 4 Aminophenyl 2 4 Isopropylphenoxy Acetamide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While experimental data for N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is not available, a theoretical exploration of its likely crystallographic features can be undertaken by examining related structures.

Based on the analysis of a wide range of aromatic amide structures, it is highly probable that this compound would crystallize in one of the more common crystal systems for organic molecules, such as monoclinic or orthorhombic. These systems are prevalent due to their ability to accommodate the packing of molecules with lower symmetry.

The most frequently observed space groups for this class of compounds are centrosymmetric, such as P2₁/c for the monoclinic system and Pbca for the orthorhombic system. The presence of chiral centers or the adoption of a chiral conformation can lead to crystallization in non-centrosymmetric space groups (e.g., P2₁). Given that this compound is achiral, a centrosymmetric space group would be anticipated.

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) are dictated by the size and shape of the molecule and the nature of the intermolecular interactions. By examining the unit cell parameters of structurally similar compounds, we can estimate the potential range for this compound. The presence of the bulky isopropyl group is expected to lead to a larger unit cell volume compared to smaller analogues.

The asymmetric unit is the smallest part of the crystal structure from which the entire structure can be generated by applying symmetry operations. Typically, the asymmetric unit contains one molecule (Z'=1). However, it is not uncommon for organic molecules to have more than one molecule in the asymmetric unit (Z'>1), which can arise from different conformations of the molecule co-crystallizing.

Below is a table of unit cell parameters for some related aromatic amide compounds to provide a comparative context.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
N-phenyl-2-(phenylsulfanyl)acetamideMonoclinicP2₁/c10.0389.49327.20894.552582.5
N-(4-Hydroxyphenethyl)acetamideMonoclinicP2/c9.9218.78611.494103.00976.2
AcetanilideOrthorhombicPbca9.85110.96513.911901502.4

This table is for comparative purposes and includes data for structurally related, but not identical, compounds.

The hydrogen bonding capabilities of this compound are expected to be a dominant factor in its crystal packing. The molecule possesses two hydrogen bond donors: the N-H of the amide group and the two N-H bonds of the primary amine group. Potential hydrogen bond acceptors include the carbonyl oxygen of the amide, the ether oxygen, and the nitrogen atom of the amine group.

Intermolecular Hydrogen Bonding: It is highly probable that the amide N-H and carbonyl oxygen will participate in strong N-H···O=C hydrogen bonds, which are a characteristic feature of the crystal structures of amides. These interactions typically lead to the formation of chains or dimers. The primary amine group is also a potent hydrogen bond donor and can form N-H···O or N-H···N bonds with neighboring molecules, leading to a more complex three-dimensional hydrogen-bonded network.

Intramolecular Hydrogen Bonding: An examination of the molecular structure of this compound suggests that the formation of intramolecular hydrogen bonds is sterically unlikely due to the separation of the potential donor and acceptor groups.

The potential hydrogen bonding interactions are summarized in the table below:

DonorAcceptorType
Amide N-HAmide C=OIntermolecular
Amine N-HAmide C=OIntermolecular
Amine N-HEther OxygenIntermolecular
Amine N-HAmine NitrogenIntermolecular

Furthermore, C-H···π interactions, where a hydrogen atom from an alkyl group or an aromatic ring interacts with the electron cloud of an aromatic ring, are also likely to be present. The bulky isopropyl group, while potentially hindering some close packing arrangements, also provides additional C-H groups that can participate in these weaker interactions. The interplay of these different intermolecular forces will ultimately determine the final packing motif.

Polymorphism and Co-crystallization Strategies (Theoretical Considerations)

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. symbiosisonlinepublishing.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. symbiosisonlinepublishing.com For pharmaceutical compounds, controlling polymorphism is critical as it can impact bioavailability and therapeutic efficacy. symbiosisonlinepublishing.com

This compound, with its conformational flexibility around the ether linkage and the acetamide (B32628) group, has a high propensity for polymorphism. Different polymorphs could arise from variations in the hydrogen bonding network, different molecular conformations, or distinct packing arrangements. The conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, would be critical factors in determining which polymorphic form is obtained.

Co-crystallization Strategies: Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by incorporating a second, pharmaceutically acceptable molecule (a co-former) into the crystal lattice. ijlpr.com This can lead to improvements in properties such as solubility, dissolution rate, and stability. researchgate.net

For this compound, a co-crystallization strategy would likely focus on the strong hydrogen bonding capabilities of the amide and amine groups. Potential co-formers could be selected from the GRAS (Generally Regarded As Safe) list and would contain complementary functional groups, such as carboxylic acids, that can form robust hydrogen-bonded synthons with the target molecule. For instance, a carboxylic acid co-former could interact with the primary amine to form a salt or with the amide group through hydrogen bonding. The selection of a suitable co-former would be guided by principles of crystal engineering and supramolecular chemistry. ijlpr.com

Future Directions and Research Gaps for N 4 Aminophenyl 2 4 Isopropylphenoxy Acetamide Research

Novel Synthetic Routes and Sustainable Chemistry Approaches

The exploration of innovative and environmentally conscious methods for the synthesis of N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is a primary area for future research. Current synthetic strategies for analogous compounds often rely on conventional methods that may involve harsh reagents and generate significant waste. A forward-looking approach would prioritize the development of green chemistry alternatives.

Key areas for investigation include:

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into lipases or amidases for the final amide bond formation between 2-(4-isopropylphenoxy)acetic acid and p-phenylenediamine (B122844) could lead to a more sustainable process.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce side reactions for the synthesis of various acetamide (B32628) derivatives. farmaciajournal.com A systematic study of MAOS for the synthesis of this compound could reveal more efficient reaction conditions. farmaciajournal.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow-based synthesis would be a significant step towards a more sustainable and industrially viable production method.

Solvent Selection: A thorough investigation into the use of greener solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental impact of the synthesis.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic ApproachPotential AdvantagesResearch Focus
Enzymatic Synthesis High selectivity, mild conditions, reduced wasteIdentification of suitable enzymes, optimization of reaction parameters (pH, temperature)
Microwave-Assisted Rapid reaction times, increased yieldsOptimization of microwave parameters (power, temperature, time)
Flow Chemistry Scalability, enhanced safety, precise controlReactor design, optimization of flow rates and residence times
Green Solvents Reduced environmental impact, potential for recyclingScreening of alternative solvents, solubility and reactivity studies

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and reducing the need for extensive laboratory work. For this compound, advanced computational modeling represents a significant and largely untapped area of investigation.

Future research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This information is crucial for understanding its chemical behavior and potential interactions with biological targets.

Molecular Docking Simulations: To explore the pharmacological potential of this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with a range of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogues, QSAR models can be developed to correlate specific structural features with biological activity. This would enable the rational design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or interacting with a biological membrane, offering deeper insights into its pharmacokinetic and pharmacodynamic properties.

Exploration of Undiscovered Biological Targets

While the biological activity of this compound has not been extensively reported, the structural motifs present in the molecule suggest several avenues for investigation. The N-(aminophenyl)acetamide scaffold is found in compounds with a range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net

Future research should systematically screen this compound against a diverse panel of biological targets, including:

Kinases: Many kinase inhibitors feature anilino-pyrimidine or related scaffolds that share structural similarities with the aminophenyl moiety. Screening against a broad kinase panel could uncover novel inhibitory activities.

Enzymes involved in microbial pathogenesis: The acetamide linkage is a common feature in antimicrobial agents. Investigating the inhibitory potential against bacterial or fungal enzymes is a promising direction.

A systematic approach to target exploration is outlined below:

Target ClassRationaleProposed Screening Method
Protein Kinases Structural similarity to known kinase inhibitorsIn vitro kinase activity assays
Microbial Enzymes Presence of the acetamide scaffoldEnzyme inhibition assays
G-Protein Coupled Receptors Potential for diverse pharmacological effectsRadioligand binding assays
Ion Channels Modulation of ion flow across cell membranesElectrophysiological studies

Design of Next-Generation Analogues for Specific Pharmacological Applications

The structure of this compound offers multiple points for chemical modification to develop next-generation analogues with tailored pharmacological profiles. A systematic structure-activity relationship (SAR) study is essential to guide the design of these new compounds.

Key modifications could include:

Substitution on the Aminophenyl Ring: Introducing various substituents on the aminophenyl ring can modulate the electronic properties and steric bulk, potentially influencing binding affinity and selectivity for a specific target.

Modification of the Isopropylphenoxy Group: Replacing the isopropyl group with other alkyl or aryl substituents can explore the impact of lipophilicity and steric hindrance on biological activity. Altering the substitution pattern on the phenoxy ring is another avenue for optimization.

Alterations to the Acetamide Linker: The length and flexibility of the linker between the two aromatic rings can be modified to optimize the spatial orientation of these key pharmacophoric elements.

The following table summarizes potential analogue design strategies:

Modification SiteRationaleExample Modifications
Aminophenyl Ring Modulate electronic properties and steric interactionsHalogens, alkyl groups, nitro groups
Isopropylphenoxy Group Alter lipophilicity and steric bulkOther alkyl groups, cycloalkyl groups, aryl groups
Acetamide Linker Optimize spatial orientation of aromatic ringsIncrease or decrease linker length, introduce conformational constraints

By systematically exploring these future directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents and other valuable chemical entities.

Q & A

Q. What are the critical steps in synthesizing N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide, and how can purity be optimized?

The synthesis typically involves:

  • Step 1 : Condensation of 2-(4-isopropylphenoxy)acetic acid with 1,4-diaminobenzene using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) .
  • Step 2 : Reaction monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) and purification via column chromatography.
  • Purity Optimization : Use high-resolution techniques like HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to confirm structural integrity. Adjust reaction temperature (0–5°C for coupling steps) to minimize side products .

Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities?

  • Primary Methods :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.5–7.8 ppm), acetamide carbonyl (δ ~170 ppm), and isopropyl group splitting patterns .
    • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., C₁₇H₂₀N₂O₂: calculated 292.36 g/mol).
    • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
  • Contingency for Contradictions : If NMR signals overlap (e.g., aromatic vs. amide protons), use DEPT-135 or 2D-COSY to assign peaks unambiguously .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening : Broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or LOX enzymes (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action against inflammatory targets?

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding between the acetamide group and Arg120/His90 residues .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, validate via alanine scanning mutagenesis of target proteins .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Case Example : If a derivative with 4-bromo substitution shows higher antimicrobial activity but lower enzyme inhibition:
    • Hypothesis : Bromine’s steric bulk may hinder enzyme binding while enhancing membrane penetration.
    • Validation : Synthesize analogs with smaller halogens (e.g., Cl, F) and compare LogP (lipophilicity) vs. bioactivity .
  • Statistical Tools : Principal Component Analysis (PCA) to correlate substituent effects (e.g., Hammett σ values) with activity trends .

Q. How to design experiments for probing metabolic stability and degradation pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at the isopropyl group) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., BHT) if degradation exceeds 10% .

Comparative Analysis of Derivatives

Compound NameStructural FeatureBiological Activity (vs. Target Compound)Reference
N-(4-Bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamideBrominated aromatic ringEnhanced antimicrobial activity (MIC: 2 µg/mL)
N-(4-Aminophenyl)acetamideSimple acetamide moietyLower enzyme inhibition (COX-2 IC₅₀: 50 µM)
N-(4-Chlorophenyl)-2-(4-tert-butylphenoxy)acetamideChlorine + bulky tert-butyl groupReduced cytotoxicity (CC₅₀: >100 µM)

Key Methodological Takeaways

  • Synthesis : Prioritize coupling agents (TBTU) and low-temperature conditions for high yields.
  • Characterization : Combine NMR, HRMS, and crystallography for unambiguous assignments.
  • Biological Testing : Use tiered assays (screening → mechanistic → stability) to build robust data.
  • Data Analysis : Employ computational and statistical tools to resolve contradictions and refine SAR.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.